molecular formula C22H25N5O4S B12008151 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12008151
M. Wt: 455.5 g/mol
InChI Key: RYEFFXMVMYEJSU-YDZHTSKRSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with a molecular formula of C22H25N5O4S and a molecular weight of 455.54 g/mol . This compound is known for its unique structural features, which include a triazole ring, methoxyphenyl groups, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of an appropriate catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with various molecular targets. The triazole ring and methoxyphenyl groups play a crucial role in binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity is attributed to the disruption of cell membrane integrity and inhibition of essential enzymes .

Comparison with Similar Compounds

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

These compounds share similar structural features but differ in the position of the methoxy groups on the phenyl ring, which can influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25N5O4S/c1-5-27-21(15-6-9-17(29-2)10-7-15)25-26-22(27)32-14-20(28)24-23-13-16-8-11-18(30-3)12-19(16)31-4/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-13+

InChI Key

RYEFFXMVMYEJSU-YDZHTSKRSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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